molecular formula C12H12FN5 B2771867 3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 956778-61-3

3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2771867
CAS No.: 956778-61-3
M. Wt: 245.261
InChI Key: GNYBZJNZPUVOJU-UHFFFAOYSA-N
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Description

3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with amino, fluoro, and methyl groups, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-methylaniline with appropriate reagents to introduce the pyrazole ring and subsequent functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(4-chloro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile
  • 3-amino-5-(4-bromo-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 3-amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile offers unique properties due to the presence of the fluoro group. This substitution can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-amino-5-(4-fluoro-3-methylanilino)-1-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5/c1-7-5-8(3-4-10(7)13)16-12-9(6-14)11(15)17-18(12)2/h3-5,16H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYBZJNZPUVOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C(=NN2C)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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